

# A comparative study of Adipsin expression in visceral versus subcutaneous adipose tissue

Author: BenchChem Technical Support Team. Date: December 2025



# Adipsin Expression: A Comparative Analysis of Visceral and Subcutaneous Adipose Tissues

A comprehensive guide for researchers, scientists, and drug development professionals on the differential expression of Adipsin in key adipose depots, detailing experimental methodologies and associated signaling pathways.

Adipsin, also known as Complement Factor D, is an adipokine predominantly secreted by adipose tissue.[1] Its expression and secretion profiles in different adipose depots, specifically visceral adipose tissue (VAT) and subcutaneous adipose tissue (SAT), are of significant interest due to their distinct roles in metabolic health and disease.[2] This guide provides a comparative analysis of Adipsin expression in these two critical fat depots, supported by experimental data and detailed protocols.

### **Quantitative Data Summary**

A study involving 607 individuals provided paired samples of visceral and subcutaneous adipose tissue, allowing for a direct comparison of Adipsin mRNA expression. The results consistently demonstrated significantly higher expression of Adipsin in subcutaneous adipose tissue compared to visceral adipose tissue.[3][4] This differential expression pattern was observed across the entire study population, as well as in subgroups stratified by sex, obesity status, and glucose tolerance.[3]



| Group                                                      | Adipose Tissue<br>Depot | Relative Adipsin<br>mRNA<br>Expression<br>(Mean ± SEM) | Significance<br>(SAT vs. VAT) | Reference |
|------------------------------------------------------------|-------------------------|--------------------------------------------------------|-------------------------------|-----------|
| Entire Study<br>Population<br>(n=607)                      | Subcutaneous<br>(SAT)   | Higher                                                 | p < 0.01                      | [3]       |
| Visceral (VAT)                                             | Lower                   | [3]                                                    |                               |           |
| Men (n=163)                                                | Subcutaneous<br>(SAT)   | Higher                                                 | p < 0.05                      | [3]       |
| Visceral (VAT)                                             | Lower                   | [3]                                                    |                               |           |
| Women (n=444)                                              | Subcutaneous<br>(SAT)   | Higher                                                 | p < 0.01                      | [3]       |
| Visceral (VAT)                                             | Lower                   | [3]                                                    |                               |           |
| Controls (BMI < 30 kg/m <sup>2</sup> ) (n=21)              | Subcutaneous<br>(SAT)   | Higher                                                 | p < 0.05                      | [3]       |
| Visceral (VAT)                                             | Lower                   | [3]                                                    |                               |           |
| Moderate Obesity (30 < BMI < 40 kg/m <sup>2</sup> ) (n=48) | Subcutaneous<br>(SAT)   | Higher                                                 | p < 0.01                      | [3]       |
| Visceral (VAT)                                             | Lower                   | [3]                                                    |                               |           |
| Morbid Obesity<br>(BMI > 40 kg/m<br><sup>2</sup> ) (n=538) | Subcutaneous<br>(SAT)   | Higher                                                 | p < 0.01                      | [3]       |
| Visceral (VAT)                                             | Lower                   | [3]                                                    |                               |           |
| Normal Glucose<br>Tolerance<br>(n=274)                     | Subcutaneous<br>(SAT)   | Higher                                                 | p < 0.01                      | [3]       |



| Visceral (VAT)                          | Lower                 | [3]    |          |     |
|-----------------------------------------|-----------------------|--------|----------|-----|
| Impaired<br>Glucose<br>Tolerance (n=14) | Subcutaneous<br>(SAT) | Higher | p < 0.05 | [3] |
| Visceral (VAT)                          | Lower                 | [3]    |          |     |
| Type 2 Diabetes (n=232)                 | Subcutaneous<br>(SAT) | Higher | p < 0.01 | [3] |
| Visceral (VAT)                          | Lower                 | [3]    |          |     |

Note: The table summarizes the findings that Adipsin mRNA expression is consistently and significantly higher in subcutaneous adipose tissue (SAT) compared to visceral adipose tissue (VAT) across various study groups.[3][4]

## Experimental Protocols Adipose Tissue Sample Collection and Processing

Paired samples of abdominal omental (visceral) and subcutaneous adipose tissue are obtained from individuals undergoing open abdominal surgery.[3] Immediately upon collection, the tissue is frozen in liquid nitrogen and stored at -80°C until further analysis.[3]

## RNA Extraction and Quantitative Real-Time PCR (RT-PCR) for Adipsin mRNA Expression

Objective: To quantify the relative expression levels of Adipsin mRNA in visceral and subcutaneous adipose tissue.

#### Methodology:

- RNA Extraction: Total RNA is extracted from the frozen adipose tissue samples using a commercially available kit, such as the RNeasy Lipid Tissue Mini Kit (Qiagen), following the manufacturer's instructions.[3]
- cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA)
   using a high-capacity cDNA reverse transcription kit.



- Quantitative Real-Time PCR: The relative expression of Adipsin mRNA is quantified using a
  real-time PCR system. The PCR reaction typically includes cDNA template, forward and
  reverse primers specific for the Adipsin gene, and a fluorescent dye (e.g., SYBR Green) that
  binds to double-stranded DNA.
- Normalization: The expression of Adipsin is normalized to the expression of a stable housekeeping gene to correct for variations in RNA input and reverse transcription efficiency.
- Data Analysis: The relative expression of Adipsin mRNA in visceral versus subcutaneous adipose tissue is calculated using the comparative Ct (ΔΔCt) method.



Click to download full resolution via product page

Experimental workflow for Adipsin mRNA expression analysis.

## Enzyme-Linked Immunosorbent Assay (ELISA) for Adipsin Protein Levels

Objective: To quantify the concentration of Adipsin protein in serum or adipose tissue homogenates.

#### Methodology:

- Sample Preparation:
  - Serum: Blood samples are collected and centrifuged to separate the serum, which can be used directly or stored at -20°C.
  - Adipose Tissue: Tissue samples are homogenized in a suitable lysis buffer containing protease inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the resulting supernatant is collected for analysis.



#### ELISA Procedure:

- A 96-well microplate is pre-coated with a capture antibody specific for human Adipsin.
- Standards with known Adipsin concentrations and the prepared samples are added to the wells. Adipsin present in the samples binds to the capture antibody.
- The plate is washed to remove unbound substances.
- A biotinylated detection antibody specific for human Adipsin is added to the wells, which binds to the captured Adipsin.
- After another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added,
   which binds to the biotinylated detection antibody.
- A substrate solution (TMB) is added, which is converted by HRP into a colored product.
   The intensity of the color is proportional to the amount of Adipsin in the sample.
- A stop solution is added to terminate the reaction, and the absorbance is measured at 450 nm using a microplate reader.
- Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of Adipsin in the samples is then determined by interpolating their absorbance values on the standard curve.[5][6]

### **Adipsin Signaling Pathway**

Adipsin is identical to Complement Factor D, the rate-limiting enzyme in the alternative complement pathway.[1][7] This pathway is a component of the innate immune system but also plays a crucial role in metabolic processes. The signaling cascade initiated by Adipsin is as follows:

- Initiation: In the presence of C3b, Adipsin (Factor D) cleaves Factor B into Ba and Bb fragments.
- Formation of C3 Convertase: The Bb fragment remains bound to C3b, forming the C3 convertase complex (C3bBb).



- Amplification: The C3 convertase cleaves C3 into C3a and C3b. The newly generated C3b can then participate in the formation of more C3 convertase, leading to an amplification loop.
- Downstream Effects of C3a: The anaphylatoxin C3a, a product of this pathway, can bind to the C3a receptor (C3aR) on various cells, including pancreatic β-cells.
- Stimulation of Insulin Secretion: The binding of C3a to its receptor on pancreatic β-cells has been shown to potentiate glucose-stimulated insulin secretion.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Adipsin in the pathogenesis of cardiovascular diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcutaneous and visceral adipose tissue: structural and functional differences PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adipsin Serum Concentrations and Adipose Tissue Expression in People with Obesity and Type 2 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mybiosource.com [mybiosource.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Adipsin is an Adipokine that Improves β Cell Function in Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A comparative study of Adipsin expression in visceral versus subcutaneous adipose tissue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587577#a-comparative-study-of-adipsin-expression-in-visceral-versus-subcutaneous-adipose-tissue]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com